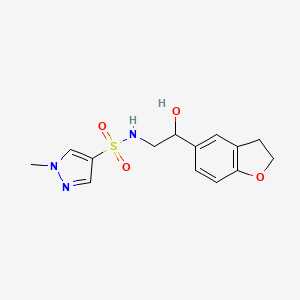

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-17-9-12(7-15-17)22(19,20)16-8-13(18)10-2-3-14-11(6-10)4-5-21-14/h2-3,6-7,9,13,16,18H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEALPLIOKUWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be the biogenic amine transporters , specifically the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

The compound interacts with its targets by binding to the transporter proteins. It is suggested that benzofurans, such as the one present in this compound, generally have low hDAT selectivity but higher hSERT potency. This implies that the compound may preferentially bind to and inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft.

Pharmacokinetics

Similar benzofuran compounds are known to have diverse pharmacokinetic properties The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, commonly referred to as a pyrazole derivative, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.42 g/mol

- CAS Number : 1421456-18-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neurotransmitter Uptake Inhibition : The compound has been shown to inhibit the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin by targeting human dopamine transporter (hDAT), human norepinephrine transporter (hNET), and human serotonin transporter (hSERT) respectively. This modulation can influence mood and cognitive functions.

- Antiproliferative Activity : Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound was evaluated for its cytotoxic effects on U937 cells, demonstrating a half-maximal inhibitory concentration (IC50) that suggests potential for anticancer applications .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been tested against inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showing promising results comparable to standard anti-inflammatory drugs like dexamethasone .

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells (e.g., U937) |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

| Analgesic | Provides pain relief in experimental models |

| Antimicrobial | Exhibits activity against various bacterial strains |

Case Studies

- Antiproliferative Studies : A study published in 2023 evaluated the antiproliferative activity of several pyrazole derivatives, including this compound. The results indicated that it did not exhibit significant cytotoxicity at therapeutic concentrations, which is crucial for developing safe cancer therapies .

- Neuropharmacological Assessment : Research assessing the neuropharmacological profile of the compound revealed its potential as a treatment for mood disorders by modulating neurotransmitter levels in the brain. This aligns with findings from other studies on similar pyrazole compounds .

- Anti-inflammatory Efficacy : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, indicating its potential usefulness in treating chronic inflammatory conditions .

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of the dihydrobenzofuran moiety with a hydroxyethyl intermediate via nucleophilic substitution.

- Step 2 : Sulfonylation of the pyrazole ring using chlorosulfonic acid under controlled anhydrous conditions.

- Step 3 : Final purification via column chromatography or recrystallization .

Q. Critical Parameters :

- Temperature : Maintained at 0–5°C during sulfonylation to prevent side reactions.

- pH : Adjusted to 7–8 during coupling to stabilize intermediates.

- Yield Optimization : Use of statistical experimental design (e.g., factorial design) to identify optimal molar ratios and solvent systems .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

Q. What biological targets are associated with this compound?

Similar sulfonamide-pyrazole hybrids exhibit activity against:

- Enzymes : Cyclooxygenase-2 (COX-2), carbonic anhydrase IX.

- Receptors : G-protein-coupled receptors (GPCRs) involved in inflammation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions in IC₅₀ values may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Methodological Fix : Standardize protocols using reference inhibitors (e.g., celecoxib for COX-2) and validate via dose-response curves .

Q. What computational methods are effective for predicting reaction pathways or SAR?

- Quantum Mechanics (QM) : Calculate transition-state energies for sulfonylation steps (e.g., using Gaussian09).

- Molecular Docking : Screen against COX-2 (PDB ID: 5KIR) to prioritize derivatives with better binding affinity .

- Machine Learning : Train models on PubChem datasets to predict solubility or toxicity .

Q. How can structure-activity relationships (SAR) be systematically explored?

| Strategy | Example | Outcome |

|---|---|---|

| Substitution on Pyrazole | Replace methyl group with trifluoromethyl | Enhanced metabolic stability |

| Dihydrobenzofuran Modifications | Introduce halogens (e.g., F, Cl) | Increased COX-2 selectivity |

Q. Experimental Workflow :

Synthesize analog libraries via parallel synthesis.

Test in vitro against target panels.

Use multivariate analysis to correlate substituents with activity .

Q. What strategies mitigate solubility challenges in pharmacological assays?

- Co-solvents : Use PEG-400 or β-cyclodextrin to enhance aqueous solubility.

- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas .

- Data Validation : Compare solubility in PBS vs. cell culture media to identify formulation artifacts .

Q. How can reaction scalability be improved without compromising yield?

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Mixing | Magnetic stirring | Continuous flow reactor |

| Temperature Control | Ice bath | Jacketed reactor with PID control |

Case Study : Transitioning from batch to flow chemistry reduced reaction time by 40% and improved yield reproducibility (±2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.